molecular formula C18H11NO3 B11483235 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl-

6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl-

Cat. No.: B11483235
M. Wt: 289.3 g/mol
InChI Key: UXWLMFKAFWLICC-UHFFFAOYSA-N
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Description

6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl- is a complex organic compound that belongs to the class of benzopyranoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl- consists of a fused benzopyran and quinoline ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl- can be achieved through various methods. One common approach involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with aromatic amines in the presence of ultrasound . This method is catalyst-free and provides a facile route to the desired compound. Another method involves the use of silica sulfuric acid as a catalyst to facilitate the reaction between 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and different aromatic amines .

Industrial Production Methods

Industrial production of 6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the benzopyranoquinoline ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

6H-1

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical research.

    Medicine: The compound has demonstrated anticancer activity, particularly against colon cancer cell lines. It is also being investigated for its potential use in treating other diseases.

    Industry: In the pharmaceutical industry, 6H-Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl- is used in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl- stands out due to its specific substitution pattern and the presence of the acetyl group, which can influence its reactivity and biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

9-acetylchromeno[4,3-b]quinolin-6-one

InChI

InChI=1S/C18H11NO3/c1-10(20)11-6-7-15-12(8-11)9-14-17(19-15)13-4-2-3-5-16(13)22-18(14)21/h2-9H,1H3

InChI Key

UXWLMFKAFWLICC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC3=C(C4=CC=CC=C4OC3=O)N=C2C=C1

Origin of Product

United States

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